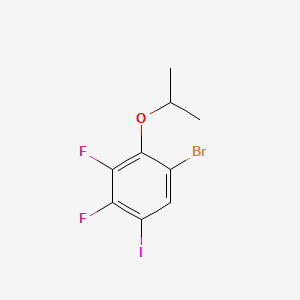

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene

CAS No.: 2586126-38-5

Cat. No.: VC11642326

Molecular Formula: C9H8BrF2IO

Molecular Weight: 376.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586126-38-5 |

|---|---|

| Molecular Formula | C9H8BrF2IO |

| Molecular Weight | 376.96 g/mol |

| IUPAC Name | 1-bromo-3,4-difluoro-5-iodo-2-propan-2-yloxybenzene |

| Standard InChI | InChI=1S/C9H8BrF2IO/c1-4(2)14-9-5(10)3-6(13)7(11)8(9)12/h3-4H,1-2H3 |

| Standard InChI Key | FDWFXNLENYFSQN-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C(=C(C=C1Br)I)F)F |

| Canonical SMILES | CC(C)OC1=C(C(=C(C=C1Br)I)F)F |

Introduction

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, fluorine, iodine, and an isopropoxy group. This compound is of interest in organic synthesis due to its potential as an intermediate in various chemical reactions.

Synthesis and Preparation

The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene typically involves multi-step reactions that require careful control of conditions to achieve optimal yield and purity. While specific synthesis methods for this compound are not widely detailed in available literature, similar compounds often involve electrophilic aromatic substitution reactions and the use of protective groups to ensure selective substitution.

Chemical Reactions and Applications

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene can participate in various chemical reactions due to its halogenated structure. These reactions may include:

-

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

-

Cross-Coupling Reactions: The presence of halogens makes this compound suitable for palladium-catalyzed cross-coupling reactions, which are crucial in forming complex organic molecules.

-

Grignard Reagent Formation: Similar to other halogenated aromatics, this compound can be converted into a Grignard reagent, which is useful in further synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume